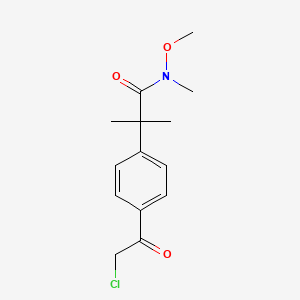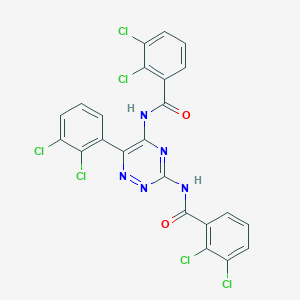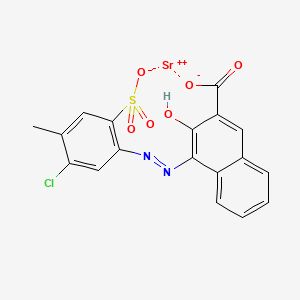
(17|A)-4-Chloro-androst-4-ene-3,17-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17α-4-Chloro-androst-4-ene-3,17-diol, also known as 4-chloro-17-hydroxy-androst-4-ene-3,17-diol, is a synthetic steroid hormone used in scientific research. It is an androgenic-anabolic steroid (AAS) that has been shown to have effects on the body similar to those of testosterone. The purpose of
Applications De Recherche Scientifique
17α-4-Chloro-androst-4-ene-3,17-diol has been used in scientific research to study the effects of androgenic-anabolic steroids on the body. It has been used to study the effects of AAS on muscle growth and development, bone development, and behavior. It has also been used to study the effects of AAS on the cardiovascular system, reproductive system, and endocrine system.
Mécanisme D'action
17α-4-Chloro-androst-4-ene-3,17-diol binds to androgen receptors in the body, which causes a series of biochemical and physiological effects. It activates androgen receptors, which leads to increased protein synthesis and muscle growth. It also increases the production of anabolic hormones, such as testosterone and growth hormone, which leads to increased muscle growth and strength.
Biochemical and Physiological Effects
17α-4-Chloro-androst-4-ene-3,17-diol has been shown to have several biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, improve bone density, increase energy levels, and enhance sexual performance. It has also been shown to increase the production of red blood cells, improve cardiovascular health, and increase libido.
Avantages Et Limitations Des Expériences En Laboratoire
17α-4-Chloro-androst-4-ene-3,17-diol has several advantages and limitations for use in lab experiments. The main advantage is that it is a synthetic steroid hormone, which means that it can be used to study the effects of androgenic-anabolic steroids without the need for animal testing. The main limitation is that it is not approved for human use, so it cannot be used to study the effects of AAS on humans.
Orientations Futures
There are several potential future directions for 17α-4-Chloro-androst-4-ene-3,17-diol research. These include studying the effects of AAS on the immune system, studying the long-term effects of AAS on the body, and studying the effects of AAS on mental health. Additionally, research could be conducted to develop more effective and safer AAS for use in medical treatments.
Méthodes De Synthèse
17α-4-Chloro-androst-4-ene-3,17-diol is synthesized from 4-chloro-17α-methyl-androst-4-ene-3,17-diol (Clostebol) through a series of chemical reactions. The first step involves the reaction of Clostebol with potassium cyanide (KCN) in an aqueous solution. This reaction produces a compound known as 4-chloro-17α-methyl-17-hydroxy-androst-4-ene-3,17-diol (Clostebol-17-cyanohydrin). The second step involves the reaction of Clostebol-17-cyanohydrin with hydrochloric acid (HCl) in an aqueous solution. This reaction produces 17α-4-Chloro-androst-4-ene-3,17-diol.
Propriétés
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13,15-16,21-22H,3-10H2,1-2H3/t11-,12-,13-,15?,16-,18+,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWWWYXVUNJKIC-PZYRHHNISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(CCC34C)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(CC[C@]34C)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
A)-4-Chloro-androst-4-ene-3,17-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)

